Methyl 3-methoxy-5-(piperidin-4-yl)benzoate hydrochloride
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Overview
Description
Methyl 3-methoxy-5-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-5-(piperidin-4-yl)benzoate hydrochloride typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Substitution: The nitro group is replaced with a piperidine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-5-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 3-methoxy-5-(piperidin-4-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-5-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(piperidin-4-yl)benzoate hydrochloride
- Methyl 3-methoxybenzoate
- Piperidine derivatives
Uniqueness
Methyl 3-methoxy-5-(piperidin-4-yl)benzoate hydrochloride is unique due to the presence of both a methoxy group and a piperidine ring on the benzoate structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20ClNO3 |
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Molecular Weight |
285.76 g/mol |
IUPAC Name |
methyl 3-methoxy-5-piperidin-4-ylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-13-8-11(10-3-5-15-6-4-10)7-12(9-13)14(16)18-2;/h7-10,15H,3-6H2,1-2H3;1H |
InChI Key |
DCIQDURGMCTJJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C2CCNCC2.Cl |
Origin of Product |
United States |
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